molecular formula C22H23N5O5 B11146974 N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

Cat. No.: B11146974
M. Wt: 437.4 g/mol
InChI Key: AKNSPRYGIPXUCI-UHFFFAOYSA-N
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Description

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a benzimidazole core and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common approach is the cyclocarbonylation of 1,2-diaminobenzenes to form the benzimidazole core . This step often uses reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene under controlled conditions . The indole moiety can be introduced through a series of reactions involving the appropriate indole derivatives and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole and indole moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce reduced benzimidazole derivatives.

Scientific Research Applications

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a histamine H3-receptor antagonist, inhibiting the receptor’s activity and modulating neurotransmitter release . Additionally, it can inhibit tubulin polymerization, disrupting microtubule formation and affecting cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide is unique due to its combination of a benzimidazole core and an indole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H23N5O5

Molecular Weight

437.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C22H23N5O5/c1-30-16-11-12-10-15(24-18(12)20(32-3)19(16)31-2)21(29)23-9-8-17(28)27-22-25-13-6-4-5-7-14(13)26-22/h4-7,10-11,24H,8-9H2,1-3H3,(H,23,29)(H2,25,26,27,28)

InChI Key

AKNSPRYGIPXUCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4N3)OC)OC

Origin of Product

United States

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